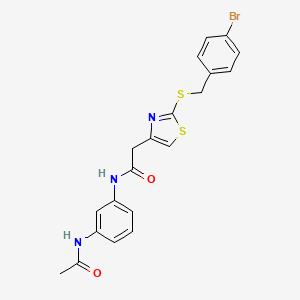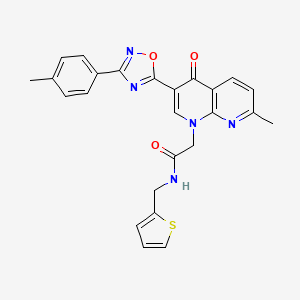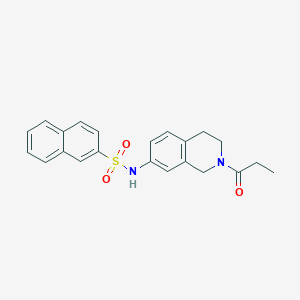
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a class of compounds that form an important part of the isoquinoline alkaloids family . They are secondary amines with the chemical formula C9H11N . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has been explored to contain compounds with potential biological activity . One strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .Molecular Structure Analysis
The molecular structure of THIQ is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .Chemical Reactions Analysis
Research on structurally related tetrahydroisoquinoline derivatives demonstrates their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in the synthesis of catecholamines.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide” would typically include its molecular formula, molecular weight, and other characteristics. For example, a similar compound “N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide” has a molecular formula of C22H22N2O3S and a molecular weight of 394.49.Applications De Recherche Scientifique
Protein Kinase Inhibition
Isoquinolinesulfonamides, including compounds structurally related to N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide , have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds exhibit selective inhibition towards specific protein kinases, highlighting their potential in therapeutic applications targeting various kinase-related diseases. The mechanism of inhibition involves a direct interaction with the active center of the enzyme, indicating a competitive type with respect to ATP and noncompetitive with the phosphate acceptor (Hidaka et al., 1984).
Clinical Aspects of Anti-Rho-Kinase Therapy
The exploration of isoquinoline sulfonamide derivatives over the past 25 years has significantly contributed to understanding the physiological function of various protein kinases and developing new medicines. These studies emphasize the clinical application of protein kinase inhibitors, particularly in anti-Rho-kinase therapy, which is being pursued in Japan for its potential therapeutic benefits (Hidaka et al., 2005).
Synthesis and Characterization of Metal Complexes
Research on the reaction between isoquinoline derivatives and metal salts has led to the formation of metal complexes, with sulfonamides acting as bidentate ligands. These complexes have been characterized for their crystalline structures and spectroscopic properties, offering insights into their potential applications in materials science and coordination chemistry. Such studies demonstrate the versatility of sulfonamide derivatives in forming structurally diverse metal complexes (Macías et al., 2002).
Enhanced Solubility and Optical Properties
The formation of molecular complexes based on sulfonate-pyridinium interactions has been investigated, revealing significant enhancements in solubility and optical properties. These findings suggest potential applications in developing new materials with improved optical behaviors and solubility characteristics, which can be crucial for pharmaceutical formulations and material science applications (Ahmad et al., 2020).
Multi-receptor CNS Agents
Quinoline- and isoquinoline-sulfonamide derivatives have been synthesized and evaluated as potent central nervous system (CNS) agents, exhibiting multi-receptor activity across 5-HT1A/5-HT2A/5-HT7 and D2/D3/D4 receptors. These compounds, showing antidepressant-like and anxiolytic activities, highlight the therapeutic potential of sulfonamide derivatives in treating CNS disorders (Zajdel et al., 2012).
Mécanisme D'action
Safety and Hazards
The safety and hazards of a compound are typically determined through rigorous testing and research. It’s important to note that any compound should be handled with appropriate safety measures to prevent any potential harm.
Orientations Futures
The future directions of research into THIQ derivatives and similar compounds are likely to focus on further understanding their biological activities and potential therapeutic applications. For example, naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
Propriétés
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-2-22(25)24-12-11-17-7-9-20(13-19(17)15-24)23-28(26,27)21-10-8-16-5-3-4-6-18(16)14-21/h3-10,13-14,23H,2,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNBHQMGYLZILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


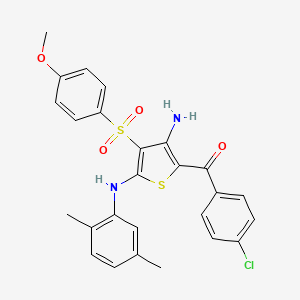
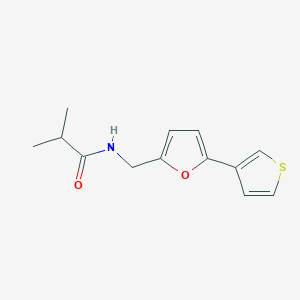
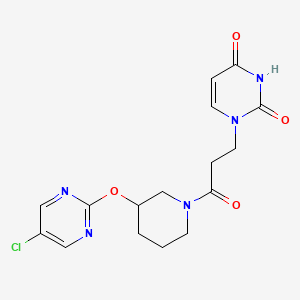
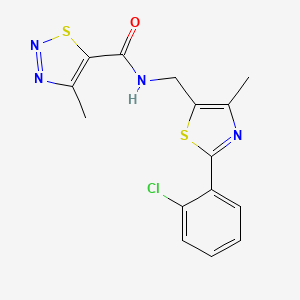
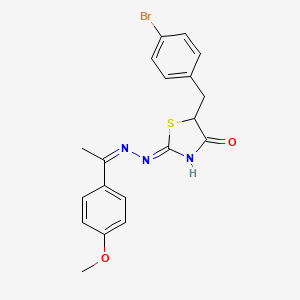
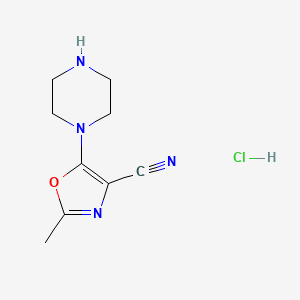
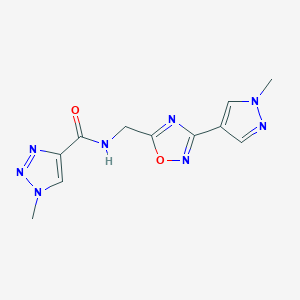
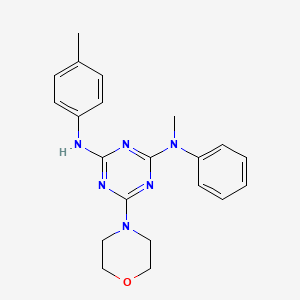
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2462313.png)
